2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid is a carboxylic acid compound with a unique molecular structure. It has a molecular weight of 225.17 g/mol and is known for its high purity and versatility in advanced research and synthesis . This compound is characterized by the presence of a cyclopropyl group and a trifluoroacetamido group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid typically involves the reaction of cyclopropylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. High-purity (98%) production methods are employed to ensure the compound’s quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl group may contribute to the compound’s stability and reactivity in various chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,2,2-Trifluoroacetamido)propanoic acid
- 3,3,3-Trifluoro-2-hydroxypropanoic acid
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 2,4,5-Trifluoro-3-methoxybenzoic acid
Uniqueness
2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid is unique due to the presence of both a cyclopropyl group and a trifluoroacetamido group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for advanced research and synthesis .
Eigenschaften
Molekularformel |
C8H10F3NO3 |
---|---|
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
2-cyclopropyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H10F3NO3/c1-7(6(14)15,4-2-3-4)12-5(13)8(9,10)11/h4H,2-3H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
LEJURAOUNORKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)(C(=O)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.